molecular formula C10H24Cl2N2O B1367804 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride CAS No. 1049750-12-0

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride

Cat. No. B1367804
M. Wt: 259.21 g/mol
InChI Key: CUMMJBSOGRDKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride” is a chemical compound with the CAS Number: 1049750-12-0. It has a molecular weight of 259.22 and its molecular formula is C10H22N2O.2ClH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22N2O.2ClH/c1-9(2)8-12-5-4-11-7-10(12)3-6-13;;/h9-11,13H,3-8H2,1-2H3;2*1H . This code gives a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Dual Labelling in Pharmaceuticals

  • Dual Labelling with Tritium and Carbon-14: The compound was used in dual labelling of lobuprofen (a derivative of Ibuprofen) with tritium and carbon-14 for research purposes. This technique is crucial for tracing and understanding the metabolic pathways of drugs (Santamaria et al., 1988).

Molecular Structure Analysis

  • Crystal Structures of Aripiprazole: Aripiprazole, containing a similar piperazinyl compound, was studied for its molecular structure. Such studies are vital in understanding the interaction of drugs with biological systems (Tessler & Goldberg, 2006).

Chemical Synthesis and Optimization

  • Optimization of Synthesis Processes: The compound's analogs have been used in the optimized synthesis of various pharmaceuticals, demonstrating its utility in enhancing the efficiency of drug manufacturing (Mahale et al., 2008).

Quantum Chemical Calculations

  • Theoretical Investigations: Quantum chemical calculations have been performed on similar piperazinyl compounds to understand their molecular structures and properties, which is fundamental in drug design (Mekala, Mathammal, & Sangeetha, 2015).

Green Chemistry Applications

  • Green Synthesis Processes: Research has been conducted on the green synthesis of related compounds, highlighting the environmental benefits and efficiency of such processes in pharmaceutical manufacturing (Mahale et al., 2008).

Inclusion in Novel Medicinal Compounds

  • Development of New Drugs: Piperazinyl compounds have been included in the synthesis of novel medicinal compounds, indicating their potential in expanding therapeutic options (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[1-(2-methylpropyl)piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-9(2)8-12-5-4-11-7-10(12)3-6-13;;/h9-11,13H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMMJBSOGRDKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586388
Record name 2-[1-(2-Methylpropyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride

CAS RN

1049750-12-0
Record name 2-[1-(2-Methylpropyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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